2-(thiophen-2-ylsulfonyl)-N-(2-(trifluoromethyl)phenyl)acetamide
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Overview
Description
2-(thiophen-2-ylsulfonyl)-N-(2-(trifluoromethyl)phenyl)acetamide is a complex organic compound characterized by the presence of a thiophene ring, a sulfonyl group, and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(thiophen-2-ylsulfonyl)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves multiple steps, starting with the preparation of the thiophene ring and the trifluoromethyl-substituted phenyl group. The key steps include:
Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonyl Group: The thiophene ring is then sulfonated using reagents such as sulfur trioxide or chlorosulfonic acid.
Coupling with the Trifluoromethyl-Substituted Phenyl Group: This step involves the use of coupling agents like EDCI or DCC to form the final acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(thiophen-2-ylsulfonyl)-N-(2-(trifluoromethyl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it back to a sulfide.
Substitution: The thiophene ring and the phenyl group can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the specific substitution, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced sulfides, and various substituted thiophene and phenyl compounds.
Scientific Research Applications
2-(thiophen-2-ylsulfonyl)-N-(2-(trifluoromethyl)phenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor in biochemical pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism by which 2-(thiophen-2-ylsulfonyl)-N-(2-(trifluoromethyl)phenyl)acetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl group acts as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. The trifluoromethyl group enhances the compound’s lipophilicity, affecting its distribution and interaction within biological systems.
Comparison with Similar Compounds
Similar Compounds
2-(thiophen-2-yl)acetamide: Lacks the sulfonyl and trifluoromethyl groups, resulting in different chemical properties and reactivity.
N-(2-(trifluoromethyl)phenyl)acetamide: Lacks the thiophene and sulfonyl groups, affecting its applications and interactions.
2-(thiophen-2-ylsulfonyl)acetamide: Lacks the trifluoromethyl group, impacting its lipophilicity and biological activity.
Uniqueness
2-(thiophen-2-ylsulfonyl)-N-(2-(trifluoromethyl)phenyl)acetamide is unique due to the combination of the thiophene ring, sulfonyl group, and trifluoromethyl-substituted phenyl group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-thiophen-2-ylsulfonyl-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO3S2/c14-13(15,16)9-4-1-2-5-10(9)17-11(18)8-22(19,20)12-6-3-7-21-12/h1-7H,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGNGEVERNOXGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CS(=O)(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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